[(2S)-1-benzylpiperidin-2-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-1-benzylpiperidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWRQRNCULDABS-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)CN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Stereoselective Synthesis of 2s 1 Benzylpiperidin 2 Yl Methanamine
Strategies for Chiral Pool Synthesis
Chiral pool synthesis leverages the inherent chirality of readily available natural products to construct complex target molecules. For [(2S)-1-benzylpiperidin-2-yl]methanamine, the natural amino acid L-lysine serves as an ideal and cost-effective starting material, as it possesses the required C5-N backbone and the correct (S)-stereochemistry at the eventual C2 position of the piperidine (B6355638) ring.
Selection and Derivatization Approaches from Natural Products or Readily Available Chiral Precursors
L-lysine is the precursor of choice for the synthesis of the (S)-pipecolic acid core. The biosynthetic pathway in many organisms involves the cyclization of L-lysine to form the piperidine ring, a transformation that has been mimicked in synthetic chemistry. researchgate.net The enzyme L-lysine cyclodeaminase (LCD), for instance, has been shown to convert L-lysine directly into L-pipecolic acid (piperidine-2-carboxylic acid), demonstrating the natural feasibility of this cyclization while retaining the original stereochemistry. acs.org
A plausible synthetic route commencing from L-lysine would involve a series of strategic protection, activation, and cyclization steps. A typical sequence is outlined below:
Protection: The α- and ε-amino groups of L-lysine are first protected. Orthogonal protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are often employed to allow for selective deprotection later in the synthesis.
Carboxyl Group Modification: The carboxylic acid is typically reduced to a primary alcohol. This alcohol is then converted into a suitable leaving group, such as a tosylate or a halide, to facilitate intramolecular cyclization.
Intramolecular Cyclization: Treatment with a base induces an intramolecular SN2 reaction, where the ε-amino group displaces the leaving group, forming the six-membered piperidine ring. This step locks in the stereochemistry inherited from L-lysine.
Functional Group Interconversion: The protected α-substituent is then converted into the target aminomethyl group. For example, if the synthesis proceeds through L-pipecolic acid, the carboxylic acid can be converted to a primary amide and subsequently reduced to the aminomethyl group.
N-Benzylation: The final step involves the introduction of the benzyl (B1604629) group onto the piperidine nitrogen via reductive amination or direct alkylation with benzyl bromide.
This strategy ensures that the stereochemical integrity of the C2 position is directly transferred from the chiral pool starting material to the final product.
Optimization of Reaction Conditions for Maintaining Stereochemical Integrity
Throughout the multi-step synthesis from a chiral precursor, it is critical to employ reaction conditions that prevent racemization at the stereogenic center. Key considerations include:
Avoiding Harsh Conditions: Strongly acidic or basic conditions, particularly at elevated temperatures, can lead to epimerization of the α-carbon, especially when it is adjacent to a carbonyl group (as in an amino acid or lactam intermediate).
Strategic Use of Protecting Groups: Stable protecting groups are crucial. For instance, the use of urethane-type protecting groups (Boc, Cbz) on the nitrogen atoms helps to decrease the acidity of the α-proton, thereby reducing the risk of racemization during reactions involving base.
Mild Reagents: The choice of reagents for functional group transformations is vital. For example, reducing a carboxylic acid or amide requires powerful reagents like lithium aluminum hydride (LiH), but careful temperature control and workup procedures are necessary. Alternatively, milder borane-based reagents can be used.
Cyclization Conditions: The intramolecular cyclization step must be optimized to favor the desired SN2 pathway over potential elimination side reactions. The choice of base and solvent can significantly impact the yield and purity of the cyclized product. Non-nucleophilic bases are often preferred to avoid competing reactions.
By carefully controlling these parameters, the (S)-configuration of the starting L-lysine is preserved throughout the synthetic sequence, leading to the desired enantiomerically pure this compound.
Asymmetric Synthesis Approaches to the Piperidine Core and its Chiral Side Chain
Asymmetric synthesis provides an alternative to the chiral pool approach, creating the stereocenter from a prochiral substrate. These methods often offer greater flexibility in designing analogs and can involve fewer steps.
Chiral Auxiliary-Mediated Methodologies for Enantiocontrol
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered.
A viable strategy for synthesizing the target compound involves the diastereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated lactam or amide equipped with a chiral auxiliary. nih.gov Evans-type oxazolidinone auxiliaries are particularly effective for this purpose. wikipedia.org
The proposed synthetic sequence is as follows:
Attachment of Chiral Auxiliary: A prochiral piperidone-derived substrate, such as an N-enoyl-δ-valerolactam, is coupled to a chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Diastereoselective Conjugate Addition: The resulting chiral Michael acceptor is reacted with a suitable nitrogen nucleophile, such as benzylamine (B48309) or a protected aminomethyl equivalent. The steric bulk of the chiral auxiliary blocks one face of the double bond, forcing the nucleophile to add to the opposite face with high diastereoselectivity. nih.gov This establishes the stereocenter at the C2 position.
Removal of the Auxiliary: The chiral auxiliary is cleaved under mild conditions (e.g., hydrolysis or reduction) to yield the 2-substituted piperidine derivative.
Final Modifications: Subsequent steps, such as reduction of the lactam carbonyl and N-benzylation (if not already accomplished), would lead to the final target molecule.
The stereochemical outcome is dictated by the choice of the auxiliary's enantiomer. This method allows for the predictable and controlled synthesis of either the (S) or (R) enantiomer of the product.
| Chiral Auxiliary Application | Reaction Type | Key Features | Diastereoselectivity |
| Evans Oxazolidinone | Conjugate Addition | Auxiliary attached to N-enoyl substrate to direct nucleophilic attack. | Typically high (often >95:5 dr) |
| Oppolzer's Camphorsultam | Michael Addition | Used in reactions of N-enoyl sultams with various nucleophiles. | High, predictable facial selectivity |
| Pseudoephedrine Amide | Alkylation | Forms a chiral enolate that undergoes diastereoselective alkylation. | Excellent, with predictable syn/anti stereocontrol |
Asymmetric Catalysis in the Formation of the Chiral Piperidine Moiety
Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product.
Transition metal-catalyzed asymmetric hydrogenation is one of the most powerful tools for the synthesis of chiral piperidines. dicp.ac.cn This approach typically involves the hydrogenation of a prochiral unsaturated precursor, such as a substituted pyridine (B92270), tetrahydropyridine, or an exocyclic enamine, using a chiral catalyst, commonly based on rhodium (Rh) or iridium (Ir) complexed with a chiral phosphine (B1218219) ligand. dicp.ac.cnnih.govrsc.org
A highly effective strategy for synthesizing this compound begins with a 2-substituted pyridine precursor, such as 2-cyanopyridine (B140075). The key steps are:
Activation of the Pyridine Ring: Simple pyridines are often poor substrates for hydrogenation due to aromatic stability and catalyst inhibition. dicp.ac.cn Therefore, the pyridine ring is typically activated by N-alkylation to form a pyridinium (B92312) salt. Reaction of 2-cyanopyridine with benzyl bromide yields N-benzyl-2-cyanopyridinium bromide. This activation enhances the substrate's reactivity towards hydrogenation. dicp.ac.cnnih.gov
Asymmetric Hydrogenation: The pyridinium salt is then hydrogenated under a hydrogen atmosphere using a chiral iridium or rhodium catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as (R)-SynPhos and other chiral bisphosphines have proven highly effective in the iridium-catalyzed hydrogenation of 2-substituted N-benzylpyridinium salts, affording the corresponding chiral piperidines with excellent enantiomeric excess (ee). dicp.ac.cncapes.gov.br
Reduction of the Side Chain: The resulting (S)-1-benzylpiperidine-2-carbonitrile is then subjected to reduction (e.g., using LiAlH₄ or catalytic hydrogenation with a Raney Nickel catalyst) to convert the nitrile group into the desired methanamine (aminomethyl) group.
This catalytic approach is highly attractive due to its atom economy and the potential for high enantioselectivity. The conditions for the asymmetric hydrogenation of related substrates have been well-documented, providing a solid foundation for application to this specific target.
| Catalyst System | Substrate Type | Pressure (H₂) | Temp (°C) | ee (%) | Yield (%) |
| [Ir(COD)Cl]₂ / (R)-SynPhos / I₂ | N-benzyl-2-phenylpyridinium bromide | 600 psi | 28 | 92 | 93 |
| [Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂ | N-benzyl-2-phenylpyridinium bromide | 600 psi | 28 | 90 | 95 |
| [Ir(COD)Cl]₂ / (R)-SegPhos / I₂ | N-benzyl-2-(naphthalen-1-yl)pyridinium bromide | 600 psi | 28 | 93 | 94 |
| Rh(COD)₂BF₄ / (R,R)-Et-DuPhos | N-acetyl-2-phenyldehydropiperidine (Enamine) | 90 psi | 25 | >99 | >95 |
Data adapted from analogous systems reported in the literature. dicp.ac.cn
Asymmetric Catalysis in the Formation of the Chiral Piperidine Moiety
Organocatalytic Strategies for Enantioselective Ring Formation
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclic compounds, including piperidines. These methods utilize small organic molecules to catalyze enantioselective transformations, avoiding the use of metal catalysts. A biomimetic approach using organocatalysts can be employed for the synthesis of 2-substituted piperidines with high enantiomeric excess (ee). nih.gov
One potential organocatalytic strategy for the formation of the chiral piperidine ring in this compound involves an asymmetric Mannich reaction. In this approach, an appropriate aldehyde and amine, in the presence of a chiral organocatalyst such as a proline derivative, react with a suitable nucleophile to form a β-amino carbonyl compound. This intermediate can then undergo cyclization and subsequent reduction to yield the desired 2-substituted piperidine skeleton. The stereochemistry at the C2 position is controlled by the chiral catalyst during the initial Mannich reaction. The choice of solvent can be critical in preventing product racemization. nih.gov
Another strategy involves the enantioselective aminomethylation of aldehydes, which can serve as a key step in building the chiral piperidine framework. wisc.edu By carefully selecting the organocatalyst and reaction conditions, it is possible to achieve high enantioselectivity in the formation of the crucial C-N bond.
Biocatalytic Approaches (e.g., Enzyme-Catalyzed Reductive Amination)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. rjeid.comnih.gov Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are particularly effective for the asymmetric synthesis of chiral amines through reductive amination. researchgate.netresearchgate.net These enzymes, which are part of the NAD(P)H-dependent oxidoreductase family, can catalyze the reduction of imines or the direct reductive amination of a carbonyl compound and an amine with high stereoselectivity. nih.gov
For the synthesis of this compound, a biocatalytic reductive amination could be envisioned starting from a suitable precursor such as 1-benzyl-2-cyanopiperidine or a corresponding ketone. An appropriate RedAm could catalyze the direct amination of a ketone precursor with ammonia (B1221849) or an ammonia equivalent, followed by reduction to furnish the desired (S)-enantiomer with high enantiomeric excess. The use of engineered IREDs has significantly expanded the substrate scope and stereoselectivity of these transformations, making them applicable to a wide range of cyclic amines. rsc.org
Amine transaminases (ATAs) also represent a valuable class of enzymes for chiral amine synthesis. nih.govacs.org They catalyze the transfer of an amino group from an amino donor to a ketone substrate. A retrosynthetic approach using an ATA could involve the transamination of a suitable keto-amine precursor to install the desired stereocenter.
| Enzyme Class | Reaction Type | Potential Application for this compound Synthesis |
| Imine Reductases (IREDs) | Asymmetric imine reduction | Reduction of a cyclic imine precursor to the target amine. |
| Reductive Aminases (RedAms) | Reductive amination of ketones | Direct amination of a 1-benzyl-2-piperidone derivative or a related ketone. |
| Amine Transaminases (ATAs) | Transamination of ketones | Stereoselective amination of a corresponding keto-precursor. |
Enantioselective Reduction Strategies for Amine Formation
Enantioselective reduction of a prochiral imine is a direct and efficient method for establishing the stereocenter in this compound. This can be achieved through both biocatalytic and chemocatalytic approaches.
As mentioned, IREDs are highly effective in the asymmetric reduction of cyclic imines to their corresponding chiral amines. researchgate.net A suitable cyclic imine precursor to this compound could be subjected to reduction using a selected IRED that exhibits high enantioselectivity for the (S)-product.
Chemocatalytic asymmetric hydrogenation is another powerful technique. nih.gov This typically involves the use of a chiral transition metal catalyst, such as those based on rhodium or iridium, with a chiral ligand. The substrate, a cyclic imine, is hydrogenated to produce the chiral amine. The choice of the chiral ligand is crucial for achieving high enantioselectivity.
Resolution Techniques for Enantiomeric Enrichment of Racemic Mixtures
Diastereomeric Salt Formation and Separation Methods
A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. aiche.orgresearchgate.net This involves reacting the racemic mixture of [(1-benzylpiperidin-2-yl)]methanamine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities.
The differing solubilities allow for the separation of the diastereomers by fractional crystallization. rsc.org Once one of the diastereomeric salts is isolated in pure form, the chiral resolving agent can be removed by treatment with a base to yield the desired enantiomerically pure amine. The success of this method depends on finding a suitable resolving agent and crystallization conditions that allow for efficient separation.
Kinetic Resolution Methodologies (e.g., Dynamic Kinetic Resolution)
Kinetic resolution is a powerful technique that relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. nih.gov The major drawback of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov
A more advanced and efficient approach is Dynamic Kinetic Resolution (DKR). acs.orgprinceton.eduacs.org DKR combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.gov
For the resolution of racemic [(1-benzylpiperidin-2-yl)]methanamine, a DKR process could involve an enzyme-catalyzed acylation. For instance, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be used to selectively acylate one enantiomer of the amine. nih.gov Simultaneously, a racemization catalyst, such as a palladium-based catalyst, would be employed to continuously racemize the unreacted amine enantiomer. acs.orgresearchgate.net This process would lead to the accumulation of a single enantiomer of the acylated product, which can then be deacylated to afford the desired enantiopure amine.
| Resolution Technique | Principle | Maximum Theoretical Yield |
| Diastereomeric Salt Formation | Separation of diastereomers with different physical properties. | 50% for each enantiomer from the racemate. |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst/reagent. | 50% for one enantiomer. |
| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | 100% for one enantiomer. |
Green Chemistry Principles and Sustainable Practices in Synthesis Design
The application of green chemistry principles is increasingly important in the design of synthetic routes for pharmaceuticals and their intermediates. capes.gov.brnih.gov The goal is to develop processes that are more environmentally benign and economically viable. researchgate.net
In the context of synthesizing this compound, several strategies can be employed to enhance sustainability:
Biocatalysis: As discussed, the use of enzymes like IREDs, RedAms, and ATAs operates under mild conditions (aqueous media, ambient temperature, and pressure) and often with high selectivity, reducing the need for protecting groups and minimizing waste. nih.govresearchgate.net
Organocatalysis: This approach avoids the use of potentially toxic and expensive heavy metals.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, in general, are highly atom-economical.
Use of Safer Solvents: Whenever possible, replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids. researchgate.net
Energy Efficiency: Choosing reactions that can be performed at ambient temperature and pressure to reduce energy consumption.
By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and efficient.
Applications of 2s 1 Benzylpiperidin 2 Yl Methanamine in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and bifunctionality of [(2S)-1-benzylpiperidin-2-yl]methanamine make it an exemplary chiral building block. enamine.net Chiral building blocks are essential starting materials for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, where the chirality of a molecule is critical to its biological activity and interaction with biological targets. enamine.net The piperidine (B6355638) scaffold is a ubiquitous structural motif in numerous naturally occurring alkaloids and pharmaceutical agents. mun.ca
Nitrogen-containing heterocycles are core components of a vast array of natural products and bioactive molecules. researchgate.netfrontiersin.orgresearchgate.net The synthesis of these structures with high enantiomeric purity is a central goal of organic chemistry. This compound provides a pre-installed stereocenter and a reactive aminomethyl group, facilitating the construction of more complex heterocyclic systems.
The primary amine of the aminomethyl side chain can be used as a nucleophile to forge new rings. For instance, it can undergo cyclization reactions with appropriate electrophiles to form fused or spirocyclic nitrogen-containing heterocycles. This strategy is crucial for building analogs of natural products, where slight structural modifications can lead to enhanced biological properties or provide insights into structure-activity relationships. nih.govnih.gov The synthesis of such complex molecules often relies on the strategic use of chiral precursors to control the stereochemical outcome of subsequent transformations. beilstein-journals.org
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Chiral Amine Precursors
| Heterocycle Class | Synthetic Strategy | Relevance |
|---|---|---|
| Piperidines, Indolizidines | Intramolecular Cyclization | Core structures in many alkaloids and pharmaceuticals mun.ca |
| Aziridines | Ring-opening/closing reactions | Versatile intermediates for complex amine synthesis frontiersin.orgbeilstein-journals.org |
| Pyrrolidines | Ring expansion/rearrangement | Key motifs in bioactive compounds frontiersin.org |
This table illustrates general strategies where a chiral amine building block like this compound would be applicable.
Beyond heterocycle synthesis, the primary amine of this compound can be transformed into a wide range of other functional groups. For example, oxidation of the aminomethyl group or its derivatives can lead to the formation of chiral carboxylic acids. These chiral acids are themselves valuable building blocks or can act as chiral resolving agents or ligands in catalysis. researchgate.net
Furthermore, the amine can be derivatized to form amides, sulfonamides, and other functionalities, allowing for its incorporation into peptidic structures or other complex molecular frameworks. This versatility enables chemists to introduce the chiral piperidine motif into diverse molecular contexts, which is particularly useful in the development of new therapeutic agents and molecular probes. nih.gov
Utilization as a Ligand in Asymmetric Catalysis
Perhaps one of the most significant applications of this compound is its use as a chiral ligand in transition-metal-catalyzed asymmetric reactions. The two nitrogen atoms—the tertiary amine within the ring and the primary amine on the side chain—can coordinate to a metal center, forming a stable five-membered chelate ring. This bidentate N,N'-ligation, combined with the steric environment created by the benzyl (B1604629) group and the chiral piperidine backbone, effectively transfers stereochemical information from the ligand to the products of the catalyzed reaction.
The synthesis of chiral metal complexes from this compound typically involves reacting the diamine with a suitable metal precursor. Metals such as rhodium, ruthenium, iridium, and palladium are commonly used in asymmetric catalysis. The resulting complexes feature the chiral diamine coordinated to the metal center, creating a well-defined, asymmetric environment around the catalytically active site. The design of these ligands is crucial for achieving high levels of stereocontrol. nih.gov The combination of a stereogenic center and the conformational rigidity of the piperidine ring makes this ligand scaffold highly effective in creating a selective catalytic pocket.
Asymmetric hydrogenation is a powerful method for producing chiral compounds, particularly for the reduction of prochiral ketones, imines, and olefins. nih.gov Chiral diamine ligands, when complexed with ruthenium or iridium, form highly efficient catalysts for these transformations. A catalyst formed from this compound and an appropriate metal precursor can facilitate the enantioselective addition of hydrogen to a substrate.
In a typical reaction, the substrate coordinates to the chiral metal complex, and the steric and electronic properties of the diamine ligand dictate the facial selectivity of hydride delivery, leading to the preferential formation of one enantiomer of the product. These methods are valued for their high efficiency and enantioselectivity, often achieving excellent results for a broad range of substrates. dicp.ac.cn
Table 2: Representative Performance in Asymmetric Hydrogenation of Quinolines
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| 2-Benzylquinoline | [Ir(COD)Cl]₂/(S)-MeO-Biphep/I₂ | 93% | dicp.ac.cn |
| 2-(4-Methylbenzyl)quinoline | [Ir(COD)Cl]₂/(S)-MeO-Biphep/I₂ | 94% | dicp.ac.cn |
This table shows results for a highly effective Iridium-based catalyst system for the asymmetric hydrogenation of quinoline (B57606) derivatives, a reaction class where chiral diamine ligands are pivotal.
The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of organic synthesis. The Mannich reaction, which involves the addition of a nucleophile to an imine, is a classic method for synthesizing β-amino carbonyl compounds, which are precursors to many important molecules, including β-amino acids. mun.canih.gov
Chiral diamine ligands derived from this compound can be used in metal-catalyzed asymmetric Mannich-type reactions. beilstein-journals.org The chiral metal complex activates the imine and controls the stereochemistry of the nucleophilic attack. Alternatively, the diamine itself or a derivative can function as an organocatalyst, activating the reactants through the formation of chiral intermediates. These reactions provide access to enantiomerically enriched β-amino ketones, esters, and amides with high diastereoselectivity and enantioselectivity. mun.cabeilstein-journals.org
Table 3: Example of a Stereoselective Mannich-Type Reaction
| Nucleophile | Imine | Catalyst/Conditions | Diastereomeric Ratio (dr) | Yield | Reference |
|---|
This table provides data for a highly diastereoselective Mannich-type reaction for synthesizing chiral diamino acid derivatives, illustrating the precision achievable in such C-C bond-forming reactions.
Ligand Tuning Strategies for Enhanced Enantioselectivity and Catalytic Activity
The efficacy of a metal-based catalyst in an enantioselective transformation is profoundly influenced by the chiral ligand coordinated to the metal center. This compound, a chiral 1,2-diamine, provides a versatile scaffold for ligand design. The strategic modification of this backbone allows for the fine-tuning of steric and electronic properties, which in turn can significantly enhance both the catalytic activity and the enantioselectivity of the resulting catalyst.
Chiral vicinal diamines are of significant interest to synthetic chemists as they are integral components of many chiral catalysts. sigmaaldrich.com The tuning of ligands derived from the this compound framework can be approached in several ways:
Modification of the N-Benzyl Group: Replacing the benzyl group with other substituents can alter the steric hindrance around the metal center. For instance, introducing bulky groups can create a more defined chiral pocket, leading to higher enantiomeric excesses (ee). Conversely, smaller groups might increase the catalyst's reactivity.
Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can influence the conformational rigidity of the ligand-metal complex. This rigidity is often crucial for effective stereochemical communication during the catalytic cycle.
Derivatization of the Aminomethyl Group: The primary amine of the aminomethyl group can be derivatized to form amides, sulfonamides, or Schiff bases. These modifications can modulate the electronic properties of the ligand and introduce additional coordination sites or hydrogen-bonding capabilities, which can stabilize the transition state of the desired reaction pathway.
The impact of such ligand modifications is often evaluated in well-established asymmetric reactions, such as ketone hydrogenation, Diels-Alder reactions, or Michael additions. The results of these studies can be systematically tabulated to correlate ligand structure with catalytic performance.
Table 1: Illustrative Data on Ligand Tuning for Asymmetric Ketone Hydrogenation
| Ligand Derivative | N-Substituent | Piperidine Ring Modification | Enantiomeric Excess (ee %) |
| 1a | Benzyl | Unsubstituted | 85 |
| 1b | 2,4,6-Trimethylbenzyl | Unsubstituted | 92 |
| 1c | Naphthylmethyl | Unsubstituted | 88 |
| 1d | Benzyl | 4-Phenyl | 95 |
Note: This data is illustrative and based on general principles of ligand tuning for analogous chiral diamines.
Use as a Chiral Auxiliary in Diastereoselective Reactions
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com The chiral auxiliary is then removed to yield the desired enantiomerically enriched product. The this compound scaffold is well-suited for this purpose due to its conformational rigidity and the presence of two nitrogen atoms that can be used for attachment to the substrate.
When attached to a substrate, for instance, through an amide linkage, this compound can effectively shield one of the prochiral faces of a reactive center, such as a double bond. This steric hindrance forces an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer.
A common application is in the diastereoselective addition of nucleophiles to α,β-unsaturated carbonyl compounds. The chiral auxiliary directs the approach of the nucleophile, leading to high diastereoselectivity in the formation of the new carbon-carbon or carbon-heteroatom bond.
Table 2: Diastereoselective Michael Addition to an α,β-Unsaturated Ester
| Nucleophile | Diastereomeric Ratio (d.r.) |
| Me₂CuLi | 95:5 |
| PhMgBr | 92:8 |
| Et₂Zn | 90:10 |
| BnNH₂ | 88:12 |
Note: This data is illustrative and based on the performance of similar piperidine-based chiral auxiliaries.
Beyond directing nucleophilic additions, chiral auxiliaries derived from this compound can be employed to control stereochemistry in a variety of organometallic and organocatalytic reactions. For example, in aldol (B89426) reactions, the auxiliary can control the formation of two new stereocenters with high diastereoselectivity. Similarly, in pericyclic reactions like the Diels-Alder reaction, the auxiliary can dictate the facial selectivity of the dienophile.
The predictable stereochemical outcomes offered by such auxiliaries make them valuable tools in the total synthesis of complex natural products and pharmaceuticals, where the precise control of stereochemistry is paramount. nih.gov The development of solid-phase syntheses using immobilized auxiliaries further enhances their utility, allowing for easier purification and recycling of the auxiliary. aminer.orgresearchgate.net
Development of Novel Synthetic Reagents Incorporating the Chemical Compound
The inherent chirality and functionality of this compound make it an attractive starting material for the development of novel chiral reagents. These reagents can be designed to perform specific synthetic transformations with high stereocontrol.
For example, by attaching a reactive moiety to the aminomethyl group, it is possible to create chiral Grignard reagents, organolithium reagents, or organocatalysts. Chiral diamines are known to be effective in asymmetric catalysis, and new reagents based on this scaffold can expand the toolbox of synthetic chemists. chemrxiv.orgresearchgate.net
Recent research has focused on the synthesis of pyrrolidine-based organocatalysts for various asymmetric transformations. nih.govbeilstein-journals.org By analogy, novel organocatalysts incorporating the this compound framework could be developed for reactions such as Michael additions, aldol reactions, and Mannich reactions. The benzyl group and the piperidine ring provide a robust and tunable steric environment that can be exploited to achieve high levels of enantioselectivity.
Furthermore, the piperidine scaffold is a common motif in many biologically active molecules and approved drugs. researchgate.net Therefore, the development of new synthetic methods and reagents based on this chiral building block is of significant interest for medicinal chemistry and drug discovery. nih.gov
Spectroscopic and Chromatographic Methodologies for Enantiomeric Purity Assessment and Mechanistic Studies
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable tool for the separation of enantiomers and the precise determination of enantiomeric excess (ee). uma.esheraldopenaccess.us The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
For piperidine (B6355638) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability and high enantioselectivity. mdpi.com The selection of an appropriate mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as ethanol (B145695) or isopropanol, is critical for optimizing the separation. mdpi.comresearchgate.net The efficiency of the enantioseparation is highly dependent on the specific structure of the chiral selector and the composition of the mobile phase. mdpi.com In addition to analytical-scale separations for ee determination, preparative chiral HPLC can be employed to isolate pure enantiomers from a racemic mixture for further studies. nih.gov
Table 1: Representative Chiral HPLC Conditions for Piperidine Analogs
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Application |
|---|---|---|
| Immobilized Amylose Derivative | n-Hexane/Ethanol | Enantioseparation of quinoline-based epoxides |
| Immobilized Cellulose Derivative | Dimethyl Carbonate/Alcohol | Green chromatography approach to enantioseparation |
| Pirkle-type (e.g., DNPBG) | Hexane/Isopropanol | Separation of acylated amine enantiomers |
This interactive table summarizes typical conditions used for the enantioseparation of compounds structurally related to [(2S)-1-benzylpiperidin-2-yl]methanamine, illustrating the importance of matching the CSP and mobile phase to the analyte.
Chiral Gas Chromatography (GC) Techniques
Chiral Gas Chromatography (GC) offers a high-resolution alternative for enantiomeric separation, particularly for volatile and thermally stable compounds. uni-muenchen.de For primary amines like this compound, derivatization is often necessary to enhance volatility and improve chromatographic performance. A common approach involves acylation, for instance, with trifluoroacetic anhydride (B1165640) to form the corresponding trifluoroacetyl (TFA) derivative. wiley.com
The separation is achieved on capillary columns coated with a chiral stationary phase, frequently a substituted cyclodextrin (B1172386) derivative. wiley.com The enantioselectivity arises from the formation of transient diastereomeric complexes between the analyte and the CSP. Thermodynamic parameters, influenced by factors such as column temperature and the nature of substituents on the analyte, play a crucial role in the degree of separation achieved. wiley.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and stereochemical characterization of molecules in solution. For this compound, NMR provides critical insights into the conformation of the piperidine ring and the relative orientation of its substituents. The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net The chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial positions, allowing for detailed conformational assignment.
To determine enantiomeric purity by NMR, chiral derivatizing agents (CDAs) are employed. These agents react with both enantiomers of the analyte to form a pair of diastereomers. Since diastereomers have distinct physical properties, their NMR spectra will differ. For an amine like this compound, common CDAs include Mosher's acid chloride (MTPA-Cl) or (S)-1-(1-naphthyl) ethyl isocyanate. heraldopenaccess.us The resulting diastereomeric amides or ureas will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum, particularly for protons close to the newly formed stereocenter. The relative integration of these distinct signals allows for the direct quantification of the enantiomeric excess.
Advanced, multi-dimensional NMR techniques are vital for unambiguous signal assignment and for investigating dynamic processes. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish the connectivity within the molecule. researchgate.netscielo.br
Furthermore, Variable-Temperature (VT) NMR spectroscopy is a powerful method for studying conformational dynamics, such as the rate of piperidine ring inversion or restricted rotation around specific bonds (e.g., an amide bond if the primary amine is acylated). nih.govacs.org By monitoring the coalescence of NMR signals as the temperature changes, the energy barriers (ΔG‡) for these conformational interchanges can be calculated, providing fundamental mechanistic insights into the molecule's flexibility and behavior. nih.gov
Table 2: Application of NMR Techniques for Piperidine Derivatives
| NMR Technique | Information Obtained | Relevance |
|---|---|---|
| ¹H & ¹³C NMR | Basic structure, chemical environment of nuclei | Confirms molecular structure |
| COSY, HSQC, HMBC | J-coupling networks, C-H correlations | Unambiguous assignment of all protons and carbons |
| VT-NMR | Conformational exchange rates, energy barriers | Investigates ring flipping and rotational dynamics |
| NOESY | Through-space proton-proton proximity | Elucidates 3D structure and stereochemical relationships |
This interactive table highlights the diverse applications of NMR spectroscopy in the comprehensive analysis of this compound and related structures.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment and Chiroptical Sensing
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer, making it a powerful tool for assigning the absolute configuration by comparing experimental spectra to theoretical calculations or to spectra of known compounds.
CD spectroscopy has also emerged as a sensitive method for chiroptical sensing. The inherently weak CD signal of a chiral amine can be significantly amplified upon interaction with other chemical species. For instance, the formation of an imine between a chiral amine and an aldehyde-containing chromophore, followed by coordination to a metal ion like Zn(II), can induce a strong CD signal. mdpi.comrsc.org This amplified signal, often observed as a distinct Cotton effect, can be used to determine the enantiomeric excess of the amine. rsc.org This approach forms the basis for developing highly sensitive sensors for chiral molecules. mdpi.com
Advanced Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. Advanced techniques, particularly Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), provide extensive structural information through controlled fragmentation of the parent ion. nih.gov
For piperidine derivatives, ESI-MS/MS analysis can reveal characteristic fragmentation patterns, such as the neutral loss of substituents or ring-opening pathways, which help to confirm the core structure. nih.gov The fragmentation can even provide clues about the stereochemistry of the molecule, as different diastereomers may exhibit different fragmentation efficiencies or pathways. In a synthetic context, MS is invaluable for monitoring the progress of a reaction by identifying reactants, intermediates, and products in the reaction mixture, and for confirming the identity and purity of the final isolated product. nih.gov
Integration of High-Throughput Screening with Analytical Methods for Asymmetric Transformations
The successful implementation of HTS in asymmetric catalysis hinges on the ability to rapidly and accurately determine the enantiomeric excess (ee) and yield of a large number of reactions. This necessitates the seamless integration of automated reaction platforms with high-speed analytical instrumentation. For asymmetric transformations where this compound or its derivatives are used as chiral ligands or catalysts, this integrated approach is crucial for identifying optimal reaction parameters and understanding the subtleties of stereochemical control.
High-Throughput Reaction Screening:
The process typically begins with the parallel execution of numerous reactions in microtiter plates (e.g., 96- or 384-well plates). Automated liquid handling robots are employed to dispense precise amounts of substrates, reagents, solvents, and a library of catalysts or ligands, which could include this compound and its analogs. The reaction conditions, such as temperature, pressure, and reaction time, can also be varied across the plate to explore a wide parameter space.
Rapid Analytical Methodologies:
Following the reaction, the challenge lies in the high-throughput analysis of the products. Several analytical techniques have been adapted for this purpose:
Chiral Chromatography (HPLC, SFC, and GC): High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and gas chromatography (GC) equipped with chiral stationary phases are the gold standards for determining enantiomeric excess. Modern ultra-high-performance liquid chromatography (UHPLC) and SFC systems offer significantly reduced analysis times, making them more amenable to HTS workflows. The integration of autosamplers capable of handling microtiter plates allows for the sequential analysis of the reaction outcomes.
Mass Spectrometry (MS): When coupled with chiral chromatography (LC-MS, SFC-MS, GC-MS), mass spectrometry provides not only enantiomeric separation but also structural confirmation and quantification of the product. In some advanced HTS-MS techniques, it is possible to analyze pooled samples and use mass tagging strategies to deconvolute the results, further increasing throughput.
Optical Methods: Techniques such as circular dichroism (CD) and fluorescence spectroscopy can be employed for the rapid determination of enantiomeric excess without the need for chromatographic separation. These methods often involve the use of chiral auxiliary reagents that interact differently with the enantiomers of the product, leading to a measurable change in the optical signal. These plate-based assays are particularly well-suited for ultra-high-throughput screening.
Mechanistic Studies in a High-Throughput Format:
The data generated from HTS campaigns can provide valuable insights into reaction mechanisms. By systematically varying the structure of the ligand (e.g., by creating a library of derivatives of this compound), the substrate, and the reaction conditions, it is possible to build structure-activity and structure-enantioselectivity relationships. This data can be used to develop quantitative structure-activity relationship (QSAR) models and to support or refute mechanistic hypotheses regarding the transition state of the asymmetric transformation.
For instance, in an asymmetric transfer hydrogenation of a prochiral ketone, a library of chiral diamine ligands, including this compound, could be screened in the presence of a metal precursor. The resulting enantiomeric excesses and yields, determined by a rapid analytical method, would allow for the identification of the most effective ligand. Further focused screening around the lead structure could then be performed to fine-tune the catalyst for optimal performance.
The table below illustrates a hypothetical screening scenario for the asymmetric reduction of a model ketone, showcasing how data from an integrated HTS-analytical platform could be presented.
| Ligand | Metal Precursor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |
| This compound | [RuCl₂(p-cymene)]₂ | Isopropanol | 40 | 85 | 92 (R) |
| [(2S)-1-methylpiperidin-2-yl]methanamine | [RuCl₂(p-cymene)]₂ | Isopropanol | 40 | 78 | 85 (R) |
| [(2R)-1-benzylpiperidin-2-yl]methanamine | [RuCl₂(p-cymene)]₂ | Isopropanol | 40 | 83 | 91 (S) |
| This compound | [RhCl₂(Cp*)]₂ | Isopropanol | 40 | 92 | 88 (R) |
| This compound | [RuCl₂(p-cymene)]₂ | Dichloromethane | 40 | 65 | 75 (R) |
This systematic approach, powered by the integration of high-throughput screening and advanced analytical methods, is instrumental in accelerating the discovery and development of new asymmetric transformations. While specific applications to this compound are not yet prevalent in the literature, the foundational strategies are in place to leverage its chiral scaffold in future catalyst development campaigns.
Computational and Theoretical Investigations of 2s 1 Benzylpiperidin 2 Yl Methanamine
Quantum Chemical Calculations for Conformational Analysis and Energy Landscapes
Quantum chemical calculations are instrumental in mapping the potential energy surface of a molecule, revealing its most stable conformations (energy minima) and the energy barriers between them (transition states).
Energy Minima and Transition State Structures
For [(2S)-1-benzylpiperidin-2-yl]methanamine, the primary conformational questions revolve around the orientation of the benzyl (B1604629) and methanamine groups relative to the piperidine (B6355638) ring. The piperidine ring itself typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net The substituents can exist in either axial or equatorial positions.
Table 1: Hypothetical Energy Minima for this compound Conformers
| Conformer | Methanamine Position | Benzyl Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | Equatorial-like | 0.0 (Reference) |
| 2 | Axial | Equatorial-like | > 0 |
| 3 | Equatorial | Axial-like | > 0 |
| 4 | Axial | Axial-like | > 0 |
Note: This table is illustrative and based on general principles of conformational analysis. Specific values require dedicated quantum chemical calculations.
Torsional Angle and Stereoelectronic Effects Analysis
The dihedral (torsional) angles between the substituents and the piperidine ring are critical for defining the molecule's three-dimensional structure. Analysis of these angles can reveal important stereoelectronic effects, such as hyperconjugation. nih.gov For instance, the interaction between the nitrogen lone pair and the antibonding orbitals (σ*) of adjacent C-C or C-H bonds can influence conformational stability. nih.gov In the case of this compound, the orientation of the methanamine group could be influenced by stereoelectronic interactions with the nitrogen lone pair and the C-N bond of the benzyl group.
Density Functional Theory (DFT) Studies of Reactivity and Selectivity
DFT is a powerful tool for investigating the electronic structure and reactivity of molecules. rsc.orgmdpi.com It can be used to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges, which provide insights into where and how a molecule is likely to react. nih.gov
Prediction of Stereochemical Outcomes and Enantioselectivity
A crucial application of computational chemistry for a chiral molecule like this compound is the prediction of stereochemical outcomes in reactions where it is used as a chiral auxiliary or catalyst. emich.edu By modeling the transition states of reactions leading to different stereoisomers, DFT can predict which product is energetically favored. This is vital in asymmetric synthesis, where controlling enantioselectivity is paramount. The calculations would involve modeling the interaction of the chiral molecule with reactants and elucidating the steric and electronic factors that govern the formation of one enantiomer over the other.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical methods provide detailed information about static structures, molecular dynamics simulations offer insights into the dynamic behavior of molecules over time. nih.govresearchgate.netnih.gov MD simulations model the movement of atoms and molecules, taking into account factors like temperature, pressure, and the surrounding solvent.
For this compound, an MD simulation could reveal how the molecule flexes and changes conformation in solution. This is particularly important for understanding how the molecule might interact with a biological target, such as a receptor or enzyme, as both partners in the interaction are dynamic. nih.gov The simulation would also show how solvent molecules arrange themselves around the solute and how these solvent interactions influence the conformational preferences and reactivity of the compound. For instance, in a polar solvent, hydrogen bonding to the amine groups would be explicitly modeled, potentially stabilizing certain conformations over others.
Ligand-Substrate Interaction Modeling in Asymmetric Catalysis
This compound, as a chiral 1,2-diamine, is a potential ligand for transition-metal catalyzed asymmetric reactions. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to understand the mechanism of catalysis and the origins of stereoselectivity.
Modeling studies would typically begin by constructing a computational model of the active catalytic species, which involves the coordination of the diamine ligand to a metal center (e.g., Ru(II), Fe(II), or Cu(I)). nih.gov The interaction of this chiral catalyst with a prochiral substrate is then modeled to locate the transition states leading to the different stereoisomeric products.
The primary goal of this modeling is to elucidate the non-covalent interactions between the catalyst and the substrate in the transition state. These interactions, which can include hydrogen bonding, steric repulsion, and π-π stacking, dictate the facial selectivity of the reaction. By comparing the calculated activation energies for the competing diastereomeric transition states, the major product enantiomer can be predicted.
For instance, in the asymmetric hydrogenation of ketones, DFT calculations can model the transfer of a hydride from the metal and a proton from the amine ligand to the ketone. The calculations would reveal how the stereochemistry of the this compound ligand directs the substrate to a specific orientation, thereby favoring the formation of one enantiomer of the resulting alcohol over the other. nih.gov The insights gained from such models are crucial for the rational design of more efficient and selective catalysts.
A hypothetical study could involve the following steps:
Conformational Search: Identifying the lowest energy conformers of the metal-diamine complex.
Docking of Substrate: Modeling the initial binding of the substrate to the catalyst.
Transition State Search: Locating the transition structures for the key stereodetermining step.
Energy Calculation: Computing the relative free energies of the diastereomeric transition states to predict the enantiomeric excess.
The results of such a study could be tabulated to show the calculated energy differences and the predicted stereoselectivity.
| Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |
| TS-(R) | 0.0 | 95 |
| TS-(S) | 2.0 | |
| This is a hypothetical data table for illustrative purposes. |
Prediction of Spectroscopic Signatures (e.g., CD, NMR) for Structural Confirmation
Computational methods are also instrumental in predicting spectroscopic properties, which can be used to confirm the structure and absolute configuration of chiral molecules like this compound.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the stereochemistry of a molecule. Theoretical prediction of a CD spectrum involves calculating the electronic transitions of the molecule using time-dependent DFT (TD-DFT). The calculated spectrum can then be compared with the experimental spectrum to assign the absolute configuration. The process generally involves:
Performing a conformational analysis to identify all significant conformers of the molecule.
Calculating the excitation energies and rotational strengths for each conformer.
Generating a Boltzmann-averaged theoretical CD spectrum based on the population of each conformer.
A good match between the predicted and experimental spectra provides strong evidence for the assigned absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another valuable tool for structural elucidation. The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT. The workflow for NMR prediction is as follows:
A thorough conformational search is performed to find all low-energy conformers.
The geometry of each conformer is optimized.
The magnetic shielding tensors are calculated for each nucleus in each conformer.
The isotropic shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
A Boltzmann-averaged spectrum is generated from the contributions of each conformer.
Predicted chemical shifts can be compared with experimental data to confirm the proposed structure. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or dynamic processes not fully captured by the computational model.
Below is a table of hypothetical predicted ¹³C NMR chemical shifts for this compound, which would be generated from such a computational study.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Benzyl CH₂ | 58.5 |
| Piperidine C2 | 62.1 |
| Piperidine C3 | 28.3 |
| Piperidine C4 | 25.9 |
| Piperidine C5 | 24.7 |
| Piperidine C6 | 54.2 |
| Aminomethyl CH₂ | 45.8 |
| Aromatic C (ipso) | 139.1 |
| Aromatic C (ortho) | 129.5 |
| Aromatic C (meta) | 128.7 |
| Aromatic C (para) | 127.4 |
| This is a hypothetical data table for illustrative purposes. |
Future Directions and Emerging Research Avenues for 2s 1 Benzylpiperidin 2 Yl Methanamine
Exploration of Novel and More Sustainable Synthetic Pathways
The principles of green chemistry are increasingly influencing the synthesis of complex molecules like [(2S)-1-benzylpiperidin-2-yl]methanamine. nih.govunibo.it Future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign. This involves a shift away from traditional methods that may rely on hazardous reagents or produce significant waste.
Key areas of exploration include:
Biomass-derived starting materials: Research is focused on utilizing renewable feedstocks, such as furfural derived from biomass, to produce piperidine (B6355638) scaffolds. nih.gov This approach reduces reliance on fossil fuels and promotes a circular economy. nih.gov
Benign Solvents: The use of water or other environmentally friendly solvents is being explored to replace traditional volatile organic compounds (VOCs), reducing the environmental impact of the synthesis. nih.gov
Waste Reduction: Methodologies are being designed to minimize or eliminate the production of hazardous byproducts, aligning with the core tenets of sustainable chemistry. nih.gov
A recent green chemistry approach to N-substituted piperidones, for example, highlights significant advantages over classical methods like the Dieckman condensation. nih.govresearchgate.net The application of such principles to the synthesis of this compound could lead to more sustainable industrial production.
Table 1: Comparison of Traditional vs. Sustainable Synthesis Principles
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Starting Materials | Often fossil-fuel based | Renewable, biomass-derived nih.gov |
| Solvents | Volatile Organic Compounds (VOCs) | Water, green solvents nih.gov |
| Atom Economy | Can be low, generating byproducts | High, maximizing material use |
| Waste Profile | Can produce hazardous waste | Minimized and non-hazardous nih.gov |
| Energy Input | Often requires high energy | Aims for lower energy consumption |
Development of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern organic synthesis, and the future development of synthetic routes for this compound will heavily rely on novel catalytic systems. The goal is to achieve higher yields and stereoselectivity under milder conditions.
Emerging trends in catalysis include:
Asymmetric Hydrogenation: Asymmetric hydrogenation of nitrogenated unsaturated compounds is a powerful and atom-economical strategy for creating chiral amines. nih.gov Advances in transition-metal catalysts, particularly those based on rhodium and palladium with novel chiral ligands, are enabling the highly enantioselective synthesis of substituted piperidines from simple pyridine (B92270) precursors. dicp.ac.cnresearchgate.netliverpool.ac.uk
Biocatalysis: The use of enzymes, such as transaminases and lipases, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.govkaust.edu.sa Researchers are developing biocatalytic cascades that can perform multiple synthetic steps in a single pot, increasing efficiency. nih.govacs.org For instance, a hybrid bio-organocatalytic cascade using a transaminase has been successfully employed for the synthesis of 2-substituted piperidines. nih.gov
Photoredox and Electrocatalysis: These methods use light or electricity to drive chemical reactions, often enabling unique transformations that are difficult to achieve with conventional methods. medhealthreview.comnews-medical.net Nickel electrocatalysis, for example, has been used in radical cross-coupling reactions to build complex piperidine structures efficiently. medhealthreview.com
A recent breakthrough involves a rhodium-catalyzed reductive transamination that prepares a variety of chiral piperidines from simple pyridinium (B92312) salts with excellent selectivity, overcoming many limitations of traditional asymmetric hydrogenation. dicp.ac.cnresearchgate.netliverpool.ac.uk
Table 2: Emerging Catalytic Strategies for Chiral Piperidine Synthesis
| Catalytic System | Description | Advantages |
| Transition Metal Catalysis | Utilizes metals like Rh, Pd, and Ni with chiral ligands for asymmetric transformations such as hydrogenation. nih.govdicp.ac.cn | High efficiency, excellent enantiocontrol, broad substrate scope. nih.govnih.gov |
| Biocatalysis | Employs enzymes (e.g., transaminases, lipases) to catalyze stereoselective reactions. nih.govrsc.org | High selectivity, mild reaction conditions, environmentally benign. nih.gov |
| Photoredox/Electrocatalysis | Uses light or electricity to mediate reactions, often involving radical intermediates. medhealthreview.comrsc.org | Access to novel reactivity, avoids harsh reagents, can be highly efficient. medhealthreview.comnews-medical.net |
Integration into Continuous Flow Chemistry Methodologies
Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by moving from traditional batch processing to continuous production in microreactors. nih.gov This technology offers significant advantages for the synthesis of this compound, including improved safety, scalability, and process control. tulane.eduacs.org
Key benefits of flow chemistry include:
Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which is particularly advantageous when working with hazardous reagents or intermediates. nih.gov
Precise Reaction Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters like temperature and mixing, often leading to higher yields and selectivities. nih.gov
Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch processing, often involving running the system for a longer duration or using parallel reactors. acs.org
A recently developed continuous flow protocol for synthesizing α-chiral piperidines achieved high yields and diastereoselectivities within minutes, demonstrating the potential of this technology for rapid and scalable production. tulane.eduacs.orgthieme-connect.com
Bio-inspired Chemical Transformations Utilizing the Chemical Compound
Nature provides a rich blueprint for the synthesis of complex molecules. nih.gov Bio-inspired or biomimetic synthesis seeks to emulate nature's strategies to build complex alkaloids and other natural products under mild conditions. semanticscholar.org The biosynthesis of many piperidine alkaloids, for example, often originates from simple amino acid precursors like L-lysine. researchgate.net
Future research will likely explore:
Enzymatic Cascades: Designing multi-enzyme, one-pot reactions that mimic biosynthetic pathways to construct the piperidine ring and install the desired stereochemistry. nih.gov
Organocatalytic Biomimicry: Using small organic molecules as catalysts to mimic the function of enzymes in key bond-forming reactions, such as Mannich or Michael reactions, to assemble the piperidine core. nih.gov
Chemoenzymatic Synthesis: Combining the strengths of traditional chemical synthesis with the high selectivity of biocatalysis to create efficient and novel routes to complex targets. nih.gov This approach has been used to develop chemo-enzymatic dearomatization of pyridines to access stereo-enriched piperidines. nih.gov
By studying the biosynthetic pathways of naturally occurring piperidine alkaloids, chemists can gain inspiration for developing novel and efficient synthetic strategies for compounds like this compound. nih.govresearchgate.net
Application in the Synthesis of Specialty Chemicals and Advanced Materials (non-biological)
While the primary applications of chiral piperidines are in pharmaceuticals, their unique structural and chemical properties also make them valuable building blocks for non-biological applications. ijnrd.org Future research is expected to expand the use of this compound and its derivatives in materials science and as specialty chemicals.
Potential areas of application include:
Chiral Ligands: The chiral amine functionality can serve as a coordinating site in the development of new ligands for asymmetric catalysis.
Functional Polymers: Incorporation of the chiral piperidine moiety into polymer backbones could lead to materials with unique optical or recognition properties.
Corrosion Inhibitors: Piperidine derivatives are known to be effective corrosion inhibitors, and tailored structures could offer enhanced performance. ijnrd.org
Rubber Accelerators: Piperidine is used in the production of rubber accelerators, which speed up the vulcanization process. ijnrd.orgmetoree.com
The versatility of the piperidine scaffold suggests that its application space will continue to grow beyond its traditional use in medicinal chemistry. ijnrd.orgsnsinsider.com
Advanced Computational Methodologies for Predictive Synthesis and Rational Design
Future computational approaches will focus on:
Retrosynthesis Prediction: Artificial intelligence (AI) and machine learning (ML) algorithms are being trained on vast reaction databases to predict optimal synthetic routes. nih.govresearchgate.net These tools can suggest novel disconnections and pathways that may not be obvious to a human chemist. chemcopilot.com
Catalyst Design: Computational modeling is used to design new catalysts with enhanced activity and selectivity. By simulating the interaction between a catalyst and substrate, researchers can rationally modify the catalyst structure to improve its performance.
Reaction Optimization: Machine learning models can predict reaction outcomes based on a variety of parameters, helping to rapidly identify the optimal conditions for a given transformation, thereby reducing the amount of experimental work required.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in [(2S)-1-benzylpiperidin-2-yl]methanamine synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with chiral piperidine precursors. For example, a reported route uses reductive amination under acidic conditions, achieving 35% yield . To enhance enantiomeric purity, chiral resolution via tartaric acid derivatives (as in chiral auxiliary approaches) or asymmetric catalysis can be employed. Post-synthesis purification using preparative HPLC with chiral columns is critical for isolating the (2S)-enantiomer .
Q. How should researchers interpret conflicting NMR data during structural confirmation of this compound derivatives?
- Methodological Answer : Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from dynamic stereochemical effects or impurities. Cross-validate using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For absolute configuration confirmation, X-ray crystallography or comparison with synthetic intermediates (e.g., piperidine ring conformers) is recommended .
Q. What are the standard protocols for assessing the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV and LC-MS to identify decomposition products. Store the compound in amber vials at –20°C under inert gas to minimize oxidation .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with neurological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to receptors like acetylcholinesterase or NMDA receptors. Density Functional Theory (DFT) calculations assess electronic properties influencing binding affinity. Validate predictions with in vitro assays (e.g., radioligand displacement) .
Q. What strategies address low yields in large-scale synthesis of this compound?
- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE). Continuous flow reactors improve heat/mass transfer and reduce side reactions. For example, scaling the reductive amination step in a microreactor may enhance efficiency .
Q. How does stereochemistry impact the pharmacokinetic profile of this compound derivatives?
- Methodological Answer : Enantiomeric purity affects metabolic stability and transporter interactions. Use chiral LC-MS to quantify enantiomer ratios in plasma samples from in vivo studies. Compare pharmacokinetic parameters (AUC, Cmax) between (2S)- and (2R)-enantiomers to identify stereospecific metabolism .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
